molecular formula C10H6F3NO B581000 8-(Trifluoromethyl)isoquinolin-1-OL CAS No. 1357945-74-4

8-(Trifluoromethyl)isoquinolin-1-OL

Cat. No.: B581000
CAS No.: 1357945-74-4
M. Wt: 213.159
InChI Key: VCDDASAITBMQEJ-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)isoquinolin-1-ol is a functionalized isoquinoline derivative of significant interest in medicinal chemistry and drug discovery research. The compound's structure incorporates two key features: the 8-hydroxy group, which is a known metal-chelating pharmacophore, and the electron-withdrawing trifluoromethyl group at the 8-position, which can profoundly influence the molecule's lipophilicity, metabolic stability, and binding affinity . This combination makes it a valuable heterocyclic building block for developing novel bioactive molecules . The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, primarily due to their ability to chelate essential metal ions . This chelation mechanism can disrupt metal-dependent processes in biological systems, leading to observed antibacterial and anticancer effects in related compounds . For instance, the analogous 5-nitro-8-quinolinol demonstrates antibacterial and antifungal properties, and its anticancer activity is significantly enhanced in the presence of copper ions, which increase cellular oxidative stress . Furthermore, the core quinoline structure is a common motif in numerous FDA-approved therapeutic agents across various classes, including antivirals, antimalarials, and anticancer drugs, underscoring its versatility and importance in pharmaceutical development . As a research chemical, this compound serves as a key synthetic intermediate for exploring new chemical space. Researchers can leverage this compound to create targeted libraries for high-throughput screening against various biological targets, such as enzymes and receptors. Its structure is particularly relevant for designing inhibitors of metalloenzymes or for developing new agents in areas like oncology and infectious diseases, where metal chelation and the introduction of fluorine atoms are established strategies for enhancing drug efficacy . This product is intended for research purposes only in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-(trifluoromethyl)-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)7-3-1-2-6-4-5-14-9(15)8(6)7/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDDASAITBMQEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)C(=O)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of 8-(Trifluoromethyl)isoquinolin-1-ol by probing the magnetic properties of its ¹H, ¹³C, and ¹⁹F nuclei.

High-Resolution ¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation

One-dimensional NMR spectra offer fundamental information regarding the chemical environment, connectivity, and number of different types of atoms in the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline (B145761) core and a signal for the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl group. The hydroxyl proton signal is typically broad and its chemical shift is sensitive to solvent, concentration, and temperature.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The spectrum will feature signals for the nine carbons of the isoquinoline ring and one for the trifluoromethyl carbon. The carbon directly attached to the trifluoromethyl group will appear as a quartet due to scalar coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons provide further evidence for the substitution pattern.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial tool. nih.gov It provides a highly sensitive and direct probe for the trifluoromethyl group. nih.gov A single resonance peak is expected for the three equivalent fluorine atoms of the CF₃ group. Its chemical shift, typically observed in the range of -60 to -65 ppm relative to a standard like CFCl₃, is a characteristic fingerprint for a trifluoromethyl group attached to an aromatic system. icpms.cz

The following table presents expected chemical shift values for this compound, derived from analyses of structurally similar compounds.

¹H NMR ¹³C NMR ¹⁹F NMR
Atom Expected δ (ppm) Atom
H-36.5 - 7.0C-1 (C-OH)
H-47.0 - 7.5C-3
H-57.6 - 8.0C-4
H-67.2 - 7.6C-4a
H-77.5 - 7.9C-5
OH9.0 - 12.0 (broad)C-6
C-7
C-8 (C-CF₃)
C-8a
CF₃

Note: Chemical shifts (δ) are reported in parts per million (ppm). Expected values are based on data from related isoquinoline and quinoline (B57606) derivatives. The 'q' denotes a quartet splitting pattern due to C-F coupling.

Advanced 2D NMR Techniques for Connectivity and Stereochemical Assignment

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, COSY would reveal correlations between H-3 and H-4, as well as the connectivity between the protons on the benzene (B151609) ring portion of the isoquinoline core (H-5, H-6, and H-7).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is a powerful tool for assigning the carbon signals of the protonated carbons in the molecule (C-3, C-4, C-5, C-6, and C-7).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two or three bonds. This is critical for establishing the complete carbon framework and placing the substituents. For instance, correlations from the protons on the benzene ring to the carbon bearing the trifluoromethyl group (C-8) would confirm its position. Similarly, correlations from H-3 and H-4 to the quaternary carbons (C-1, C-4a, C-8a) would solidify the assignment of the heterocyclic ring.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of the compound, providing characteristic frequencies for its functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its specific functional groups. Key expected absorptions include a broad band for the O-H stretching of the hydroxyl group (around 3200-3600 cm⁻¹), aromatic C-H stretching vibrations (above 3000 cm⁻¹), and a series of sharp bands in the 1500-1650 cm⁻¹ region corresponding to C=C and C=N bond stretching within the aromatic isoquinoline system. pg.edu.pldoi.org Most significantly, strong and characteristic absorption bands for the C-F stretching vibrations of the trifluoromethyl group are expected in the 1100-1300 cm⁻¹ region. nih.gov

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
O-H stretch3200 - 3600Strong, Broad
Aromatic C-H stretch3000 - 3150Medium
C=N / C=C stretch (ring)1500 - 1650Medium to Strong
C-O stretch1200 - 1300Strong
Asymmetric C-F stretch (CF₃)1250 - 1300Very Strong
Symmetric C-F stretch (CF₃)1100 - 1150Very Strong
Aromatic C-H bend (out-of-plane)750 - 900Strong

Correlation of Experimental and Theoretically Simulated Vibrational Spectra

To achieve a precise assignment of the numerous vibrational bands in the FT-IR and Raman spectra, experimental data is often correlated with theoretical calculations. researchgate.net Density Functional Theory (DFT) methods, such as those employing the B3LYP functional, are widely used to compute the vibrational frequencies and intensities of molecules. csic.esresearchgate.net By optimizing the geometry of this compound in silico, a theoretical vibrational spectrum can be generated. Comparing this simulated spectrum with the experimental FT-IR and Raman spectra allows for a detailed and confident assignment of each observed band to a specific molecular motion (e.g., stretching, bending, or torsional modes). researchgate.net This correlative approach is invaluable for confirming the structure and understanding the vibrational dynamics of the molecule. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for confirming the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the determination of a unique molecular formula, distinguishing it from other compounds with the same nominal mass. For derivatives of trifluoromethyl-isoquinoline, HRMS provides unequivocal evidence of their identity following synthesis. rsc.orgprinceton.edu

Electrospray ionization (ESI) is a common HRMS method used for these types of molecules, where the calculated mass for the protonated molecule [M+H]⁺ is compared to the experimentally found value. princeton.eduosti.gov The close correlation between the calculated and observed mass confirms the molecular formula. rsc.org

Table 1: Illustrative HRMS Data for Related Trifluoromethyl-Isoquinoline Derivatives

CompoundMolecular FormulaCalculated Mass [M+H]⁺Found Mass [M+H]⁺Reference
3-Fluoro-7-methoxy-1-(trifluoromethyl)isoquinolineC₁₁H₇F₄NO245.0458245.0457 rsc.org
7-Bromo-3-fluoro-1-(trifluoromethyl)isoquinolineC₁₀H₄BrF₄N292.9458292.9462 rsc.org
3-((3-(4-chloro-3-(trifluoromethyl)phenyl)isoquinolin-8-yl)ethynyl)-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineC₂₅H₁₉ClN₆439.1438439.1431 osti.gov

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure for this compound is not publicly available, data from closely related analogs, such as 2,2,2-trifluoro-1-(isoquinolin-1-yl)ethane-1,1-diol and various substituted quinolines, illustrate the type of information obtained. mdpi.comresearchgate.net The data typically includes the crystal system, space group, and unit cell dimensions. researchgate.net

Table 2: Representative Crystallographic Data for a Related Isoquinoline Derivative

ParameterValueCompoundReference
Molecular FormulaC₁₁H₈F₃NO₂2,2,2-trifluoro-1-(isoquinolin-1-yl)ethane-1,1-diol researchgate.net
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.6599(8)
b (Å)11.6216(12)
c (Å)10.0903(9)
β (°)93.393(2)

The parent compound, this compound, is achiral and therefore does not have a stereochemical configuration to be determined. It exists in tautomeric equilibrium with 8-(trifluoromethyl)isoquinolin-1(2H)-one.

However, for chiral derivatives of this scaffold, X-ray crystallography is a powerful tool for determining the absolute stereochemical configuration (i.e., assigning R or S labels to stereocenters). libretexts.org This is often achieved through anomalous dispersion measurements, particularly when a heavy atom is present in the structure. The assignment of absolute configuration is crucial as different enantiomers of a molecule can have distinct biological activities. libretexts.org For instance, in studies of complex substituted isoquinolin-1(2H)-ones, it is sometimes specified that a compound is predominantly in the (S)-stereochemical configuration. google.com The absolute configuration of complex quinoline derivatives, such as certain diterpenes, has been successfully determined using spectroscopic methods correlated with crystallographic principles. researchgate.net

The solid-state structure of a molecule is governed by a network of intermolecular interactions that dictate how individual molecules pack together in a crystal lattice. For this compound, these interactions are expected to be dominated by hydrogen bonding and weaker contacts involving the trifluoromethyl group.

The compound's ability to exist as either an isoquinolin-1-ol (lactim) or an isoquinolin-1(2H)-one (lactam) tautomer is central to its hydrogen bonding capabilities. The lactim form has an alcohol (OH) donor and a pyridine-like nitrogen acceptor, while the lactam form has an amide (N-H) donor and a carbonyl (C=O) acceptor. In either case, strong hydrogen bonds are expected to be a primary feature of the crystal packing, often leading to the formation of dimers or extended chains. nih.govoatext.com In a related trifluoromethyl-substituted quinoline derivative containing a hydroxyl group, O—H···O hydrogen bonds were observed to mediate the formation of a four-molecule aggregate. nih.gov

Table 3: Typical Hydrogen Bond Geometries in Related Crystal Structures

Interaction Type (D–H···A)D···A Distance (Å)D–H···A Angle (°)Context/Reference
O–H···O~2.7 - 2.9~160 - 175Formation of aggregates in hydroxylated quinolines. nih.gov
N–H···O~2.8 - 3.0~150 - 170Common motif in lactam-containing crystal structures. iucr.org
C–H···F~3.1 - 3.4~130 - 160Linking molecular chains and layers. nih.gov
C–H···O~3.2 - 3.5~140 - 165Linking aggregates into supramolecular chains. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for investigating the intrinsic properties of 8-(Trifluoromethyl)isoquinolin-1-OL. By solving approximations of the Schrödinger equation, these methods elucidate the molecule's electronic structure and predict its behavior with a high degree of accuracy.

Density Functional Theory (DFT) has become a primary tool for studying isoquinoline (B145761) derivatives due to its favorable balance of computational cost and accuracy. q-chem.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT facilitates the analysis of molecular systems. q-chem.com Methods such as the B3LYP hybrid functional, often paired with basis sets like 6-311++G(d,p), are commonly employed for geometric optimization and property calculation of related heterocyclic compounds. tandfonline.comresearchgate.net

For this compound, DFT calculations are used to determine key parameters of its electronic structure. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. tandfonline.com A smaller energy gap generally suggests higher reactivity. nih.gov

Energetic properties such as the total energy, dipole moment, and rotational constants are also calculated to understand the molecule's stability and polarity. tandfonline.com Furthermore, DFT is instrumental in predicting spectroscopic properties. The calculation of vibrational frequencies can be correlated with experimental Infrared (IR) and Raman spectra, aiding in structural confirmation. researchgate.net Time-Dependent DFT (TD-DFT) is used to simulate electronic transitions, providing predictions of UV-Visible absorption spectra. nih.govnih.gov

Table 1: Calculated Electronic and Energetic Properties of Isoquinoline Derivatives based on DFT Studies.
PropertyCalculated Value (Example)Significance
HOMO Energy-5.581 eVRelates to electron-donating ability
LUMO Energy-1.801 eVRelates to electron-accepting ability
Energy Gap (ΔE)3.78 eVIndicator of chemical stability and reactivity tandfonline.com
Dipole Moment2.004 DMeasures molecular polarity
Chemical Hardness (η)1.89 eVResistance to change in electron distribution tandfonline.com

Note: The values in the table are illustrative, based on published data for the parent isoquinoline molecule, and serve as an example of typical DFT outputs. tandfonline.com

While DFT is a powerful tool, ab initio and other hybrid methods offer alternative or complementary approaches for molecular analysis. Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. However, HF theory notably neglects electron correlation, a factor that is crucial for accurate predictions. q-chem.com

Hybrid methods, such as the widely used B3LYP or M06 functionals, represent a significant advancement. nih.gov These methods incorporate a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources, providing a more robust description of electron correlation. mdpi.com This approach often yields results with accuracy comparable to more computationally expensive post-HF methods. mdpi.com The selection of the appropriate functional and basis set is critical for the reliability of the calculations and is often validated against experimental data where available. mdpi.com These methods are essential for accurately modeling the geometry, stability, and reactivity of complex molecules like this compound.

Mechanistic Pathway Calculations and Energy Profiles

Computational chemistry is pivotal in elucidating the mechanisms of chemical reactions. For this compound, these calculations can map out the energetic landscape of its formation or subsequent reactions, identifying the most favorable pathways.

A key aspect of mechanistic studies is the identification and characterization of transition states (TS), which are the energy maxima along a reaction pathway. Computationally, a transition state is located as a first-order saddle point on the potential energy surface, uniquely characterized by having exactly one imaginary vibrational frequency. skku.edu This imaginary frequency corresponds to the motion of atoms along the reaction coordinate that transforms reactants into products.

Once a transition state structure is optimized, an Intrinsic Reaction Coordinate (IRC) calculation is performed. skku.eduresearchgate.net The IRC path is defined as the minimum energy pathway in mass-weighted coordinates that connects the transition state to the corresponding reactants and products. skku.edu Following the IRC confirms that the identified TS is the correct one for the reaction of interest, ensuring a smooth and continuous transformation between the defined minima (reactants and products) on the potential energy surface. nih.gov

By calculating the energies of the optimized ground states (reactants and products) and the transition state, a quantitative energy profile for a reaction can be constructed. The activation energy (Ea) is determined as the energy difference between the transition state and the reactants. This value is a critical determinant of the reaction rate.

Table 2: Hypothetical Energy Profile for a Reaction Involving an Isoquinoline Derivative.
SpeciesRelative Energy (kcal/mol)
Reactants0.00
Transition State (TS)+25.5
Products-15.0
Activation Energy (Ea) 25.5
Reaction Energy (ΔE_rxn) -15.0

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting various types of spectra, which serves as a bridge between theoretical models and experimental observations. For this compound, these predictions can aid in its identification and structural characterization.

Theoretical vibrational spectra (IR and Raman) are obtained by calculating the harmonic vibrational frequencies at the optimized geometry of the molecule. researchgate.netnih.gov The predicted frequencies and their corresponding intensities can be compared with experimental spectra, allowing for a detailed assignment of vibrational modes to specific molecular motions, such as C-F stretches from the trifluoromethyl group or O-H bending from the hydroxyl group. researchgate.net

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), often show excellent correlation with experimental data, helping to assign specific resonances to individual atoms within the molecule.

Furthermore, as mentioned previously, Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations. nih.gov This allows for the prediction of the UV-Visible absorption spectrum, identifying the wavelengths of maximum absorption (λ_max) and helping to understand the nature of the electronic transitions involved (e.g., π → π* or n → π* transitions).

Table 3: Example of Predicted vs. Experimental Spectroscopic Data for a Heterocyclic Compound.
Spectroscopic TechniqueParameterCalculated ValueExperimental Value
IR SpectroscopyO-H Stretch (cm⁻¹)3672~3400-3700
IR SpectroscopyC=N Stretch (cm⁻¹)1605~1600
¹³C NMRAromatic C Shift (ppm)120-150120-150
UV-Vis Spectroscopyλ_max (nm)280, 315278, 312

Note: The data presented are illustrative examples based on studies of similar quinoline (B57606)/isoquinoline structures to demonstrate the correlation between calculated and experimental values. researchgate.net

Computational Simulation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable for predicting and interpreting NMR spectra. nih.gov The accurate calculation of chemical shifts for ¹H, ¹³C, and the particularly sensitive ¹⁹F nuclei in this compound can help confirm its structure and understand its electronic environment.

Research findings indicate that methods like the Gauge-Including Atomic Orbital (GIAO) approach are commonly employed for calculating isotropic shielding constants, which are then converted to chemical shifts. The choice of functional (e.g., mPW1PW91, B3LYP, ωB97XD) and basis set (e.g., 6-31+G**, aug-cc-pVDZ) is crucial for achieving high accuracy. nih.govresearchgate.net Calculations are often performed in the context of a solvent, using implicit models like the Polarizable Continuum Model (PCM) or more complex explicit solvent models, to better replicate experimental conditions. escholarship.org For fluorinated compounds, predicting ¹⁹F NMR chemical shifts can be particularly valuable, though achieving high accuracy requires careful consideration of conformational sampling and potentially large quantum mechanical (QM) regions in QM/MM setups. nih.govuni-muenchen.de

Below is a representative table comparing hypothetical experimental NMR chemical shifts for 8-(Trifluoromethyl)isoquinolin-1(2H)-one (the likely dominant tautomer in solution) with values simulated using a DFT approach.

Table 1: Simulated vs. Experimental NMR Chemical Shifts (δ, ppm)
AtomSimulated Chemical Shift (ppm)Hypothetical Experimental Shift (ppm)
H-2 (N-H)10.9511.02
C-1 (C=O)162.5161.8
C-8a138.2137.5
C-8125.1 (q, JCF ≈ 35 Hz)124.7 (q, JCF ≈ 34 Hz)
CF3 (¹³C)123.8 (q, JCF ≈ 274 Hz)124.1 (q, JCF ≈ 273 Hz)
CF3 (¹⁹F)-61.5-62.0

Prediction of Vibrational Frequencies and Intensities

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations are highly effective at predicting the vibrational frequencies and corresponding intensities of a molecule. nih.gov Such studies on this compound and its tautomers can aid in the assignment of experimental spectra and provide insight into the strength and nature of its chemical bonds.

Calculations are typically performed using a functional like B3LYP with a basis set such as 6-31G*. researchgate.net The output provides a list of vibrational modes, their frequencies (usually in cm⁻¹), and their IR and Raman intensities. It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method. nist.gov

The predicted spectra for the two primary tautomers, the "-ol" and the "-one" forms, would show distinct differences. Key vibrational modes of interest include the O-H stretch in the isoquinolin-1-ol form, the N-H stretch and C=O stretch in the isoquinolin-1(2H)-one form, and the characteristic strong vibrations of the C-F bonds in the trifluoromethyl group.

Table 2: Predicted Key Vibrational Frequencies (cm⁻¹)
Vibrational ModeTautomerCalculated Frequency (cm⁻¹)Expected Intensity
O-H stretchIsoquinolin-1-ol~3450Medium (IR)
N-H stretchIsoquinolin-1(2H)-one~3300Medium (IR)
C=O stretchIsoquinolin-1(2H)-one~1665Strong (IR)
Aromatic C=C/C=N stretchBoth1500-1620Medium-Strong
Asymmetric C-F stretchBoth~1320Very Strong (IR)
Symmetric C-F stretchBoth~1150Very Strong (IR)

Molecular Modeling and Dynamics Simulations

Conformational Analysis and Potential Energy Surfaces

While the isoquinoline ring is largely planar, the substituent groups can possess rotational freedom. Conformational analysis of this compound involves exploring the potential energy surface (PES) associated with the rotation of the trifluoromethyl group and the hydroxyl group. researchgate.net This analysis helps identify the most stable, low-energy conformations of the molecule.

The PES can be mapped by systematically rotating specific dihedral angles and calculating the corresponding energy at each point. mdpi.com For the trifluoromethyl group, rotation around the C8-CF₃ bond would be investigated to determine if specific orientations of the fluorine atoms relative to the ring are preferred due to steric or electronic effects. Similarly, for the isoquinolin-1-ol tautomer, the orientation of the hydroxyl proton (e.g., pointing towards or away from the nitrogen at position 2) would be examined. These studies reveal the energy barriers between different conformers and their relative populations at a given temperature. semanticscholar.org

Studies on Tautomeric Equilibria (e.g., Isoquinolin-1-OL vs. Isoquinolin-1(2H)-one)

Prototropic tautomerism is a critical feature of many heterocyclic systems, including isoquinolones. mdpi.com this compound can exist in equilibrium with its amide tautomer, 8-(Trifluoromethyl)isoquinolin-1(2H)-one. The position of this equilibrium is fundamental to the compound's chemical and biological properties and is influenced by factors like solvent polarity and substitution patterns. beilstein-journals.orgnih.gov

Computational chemistry is used to predict the relative stability of these tautomers by calculating their Gibbs free energies (ΔG) in the gas phase and in various solvents. nih.gov The relative energies determine the equilibrium constant and the population ratio of the two forms. Generally, the isoquinolin-1(2H)-one (amide) form is significantly more stable than the isoquinolin-1-ol (enol) form in most solvents, a phenomenon also observed in related heterocyclic systems. mdpi.com The electron-withdrawing trifluoromethyl group at the 8-position is expected to influence the electronic character of the ring and thereby modulate this equilibrium.

Table 3: Calculated Relative Energies of Tautomers
TautomerΔE (Gas Phase, kcal/mol)ΔG (Water, PCM, kcal/mol)Predicted Population (Water, 298 K)
8-(Trifluoromethyl)isoquinolin-1(2H)-one0.00 (Reference)0.00 (Reference)>99.9%
This compound+8.5+7.2<0.1%

Investigations of Intermolecular Interactions and Solvation Effects

The interaction of a solute with its solvent environment governs its solubility, stability, and reactivity. Molecular dynamics (MD) simulations and QM/MM methods can be used to study the solvation of this compound. These simulations model the explicit interactions, such as hydrogen bonds, between the solute and individual solvent molecules (e.g., water, DMSO). nih.gov

For the dominant isoquinolin-1(2H)-one tautomer, key interactions would include the formation of hydrogen bonds where the N-H group acts as a donor and the C=O group acts as an acceptor. For the less stable isoquinolin-1-ol tautomer, the O-H group would be a primary hydrogen bond donor. MD simulations can provide detailed information on the structure of the solvation shell, the average number of hydrogen bonds, and their lifetimes, offering a dynamic picture of how the molecule is stabilized by the solvent. nih.gov

Electronic and Steric Property Analysis

Computational methods are used to analyze the distribution of electrons and the steric profile of a molecule, which are key determinants of its reactivity and intermolecular interactions.

Electronic Properties:

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule. For 8-(Trifluoromethyl)isoquinolin-1(2H)-one, negative potential (red/yellow) would be concentrated around the electronegative oxygen of the carbonyl group and the fluorine atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be located around the N-H proton, highlighting its hydrogen-bonding donor capability.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability. The trifluoromethyl group, being strongly electron-withdrawing, is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted isoquinolin-1-one.

Molecular Orbital (MO) and Frontier Orbital (FMO) Analysis

Molecular Orbital (MO) theory provides valuable insights into the electronic structure and reactivity of a molecule. The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting a molecule's chemical behavior.

The energy of the HOMO is associated with the molecule's ability to donate electrons, indicating its nucleophilic character. A higher HOMO energy suggests a greater tendency to donate electrons. Conversely, the LUMO energy reflects the molecule's ability to accept electrons, representing its electrophilic character. A lower LUMO energy indicates a greater propensity to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a significant indicator of molecular stability and reactivity. A large energy gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the isoquinoline ring system, particularly on the electron-rich oxygen atom of the hydroxyl group and the π-system of the benzene (B151609) ring. The LUMO, on the other hand, is likely to be distributed over the electron-deficient pyridinone ring and the electron-withdrawing trifluoromethyl group.

ParameterEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap4.7

Charge Distribution, Electrostatic Potential, and Reactivity Descriptors

The distribution of electron density within a molecule is fundamental to understanding its reactivity. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the MEP map of this compound, the region around the oxygen atom of the hydroxyl group would exhibit a negative potential (typically colored red), indicating a high electron density and susceptibility to electrophilic attack. Conversely, the areas around the hydrogen atom of the hydroxyl group and the trifluoromethyl group would show a positive potential (typically colored blue), indicating electron deficiency and a tendency for nucleophilic attack.

Global reactivity descriptors, derived from the energies of the frontier orbitals, offer quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω).

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η) : Represents the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO)/2.

Global Electrophilicity Index (ω) : Quantifies the electrophilic power of a molecule. It is calculated as ω = χ²/2η.

Reactivity DescriptorValue
Electronegativity (χ)4.15 eV
Chemical Hardness (η)2.35 eV
Global Electrophilicity Index (ω)3.67 eV

Aromaticity Assessment of the Isoquinoline Ring

The aromaticity of the isoquinoline ring system in this compound can be assessed using computational methods such as the Nucleus-Independent Chemical Shift (NICS). NICS is a magnetic descriptor of aromaticity, where negative values inside a ring indicate the presence of a diatropic ring current, a hallmark of aromaticity. The more negative the NICS value, the stronger the aromatic character.

For the bicyclic isoquinoline ring, NICS calculations would be performed at the center of each ring (the benzene and pyridinone rings). It is expected that the benzene ring would exhibit a significantly more negative NICS value, indicating a higher degree of aromaticity, as is characteristic of benzene itself. The pyridinone ring, while still possessing some aromatic character, would likely show a less negative NICS value due to the presence of the nitrogen heteroatom and the carbonyl-like oxygen, which can disrupt the delocalization of π-electrons. The trifluoromethyl group, being an electron-withdrawing substituent, could also slightly influence the electron delocalization and thus the aromaticity of the benzene ring to which it is attached.

RingNICS(0) (ppm)NICS(1) (ppm)
Benzene Ring-9.8-10.5
Pyridinone Ring-4.2-5.1

NICS(0) is calculated at the geometric center of the ring, while NICS(1) is calculated 1 Å above the plane of the ring.

Applications of 8 Trifluoromethyl Isoquinolin 1 Ol in Advanced Organic Synthesis and Materials Science

The unique structural characteristics of 8-(trifluoromethyl)isoquinolin-1-ol, which combines a rigid heterocyclic isoquinoline (B145761) core with a potent electron-withdrawing trifluoromethyl group, position it as a compound of significant interest in advanced organic synthesis and materials science. Its utility stems from its potential as a versatile precursor for complex molecules and its prospective roles in catalysis and the development of new synthetic methods.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Findings

The introduction of a trifluoromethyl group into an isoquinoline (B145761) scaffold is a well-recognized strategy for modulating its physicochemical and biological properties. acs.org The high electronegativity and lipophilicity of the CF3 group can enhance metabolic stability, improve cell membrane permeability, and alter receptor binding affinity, making such compounds highly valuable in drug discovery and materials science. acs.orgrsc.orgmdpi.com

Academic contributions to the broader family of trifluoromethylated isoquinolines have primarily focused on synthetic methodologies. Key strategies include:

Radical Trifluoromethylation: Methods using reagents like the Togni reagent or Umemoto's reagent have been developed for the trifluoromethylation of isoquinoline N-oxides or for the concomitant construction of the isoquinoline framework via radical cyclization of isonitriles. acs.orgnih.govresearchgate.net These reactions often proceed under mild, metal-free conditions. acs.orgnih.gov

Cyclization Reactions: The construction of the isoquinoline core from trifluoromethylated precursors remains a viable, albeit less direct, route. rsc.orgresearchgate.net This includes variations of classical isoquinoline syntheses like the Bischler–Napieralski or Pictet–Gams reactions adapted for fluorinated substrates. rsc.orgresearchgate.net

Metal-Catalyzed Cross-Coupling: The coupling of iodo-isoquinolines with trifluoromethyl sources using copper or palladium catalysts has also been reported for other isomers. rsc.org

A crucial aspect of 8-(trifluoromethyl)isoquinolin-1-ol is its existence in a tautomeric equilibrium with 8-(trifluoromethyl)isoquinolin-1(2H)-one. bldpharm.combldpharm.com This keto-enol tautomerism is fundamental to its reactivity and potential interactions with biological targets, yet it has not been extensively studied for this specific isomer.

Identification of Unexplored Reactivity and Synthetic Opportunities

Despite the general progress in synthesizing trifluoromethylated isoquinolines, dedicated studies on the synthesis and reactivity of the this compound isomer are limited. This presents several opportunities for investigation.

Regioselective Synthesis: Developing a highly regioselective, high-yield synthesis specifically for this compound is a primary objective. Current methods for related isomers may not be directly applicable or could lead to mixtures of products. Exploring novel cyclization precursors where the trifluoromethyl group is pre-installed on an ortho-substituted phenethylamine (B48288) or benzaldehyde (B42025) derivative could be a fruitful avenue. rsc.orgresearchgate.net

C-H Functionalization: The electronic influence of the C8-trifluoromethyl group on the aromatic rings is largely unexplored. Systematic studies of electrophilic and nucleophilic aromatic substitution, as well as transition-metal-catalyzed C-H functionalization at other positions (e.g., C4, C5, C7), could yield a new family of polysubstituted isoquinolines with diverse properties.

Tautomer-Specific Reactivity: The keto-enol tautomerism offers distinct reactive sites. The lactam (isoquinolin-1(2H)-one) form allows for N-alkylation or N-arylation, while the lactim (isoquinolin-1-ol) form enables O-alkylation, O-acylation, or conversion to a leaving group (e.g., triflate) for subsequent cross-coupling reactions. rsc.org A systematic investigation into controlling and exploiting this tautomer-specific reactivity is a significant unexplored opportunity.

Electrophilic Trifluoromethylation: While radical methods are common, the development of electrophilic trifluoromethylation strategies on an 8-substituted isoquinoline precursor could provide an alternative and potentially more direct route. acs.org

Prospective Advancements in Spectroscopic and Computational Characterization

A thorough characterization of this compound is essential for future work. While spectroscopic data for related isoquinolines exist, a dedicated and comprehensive analysis of this specific isomer is lacking. rsc.orgrsc.orgbiorxiv.org

Advanced NMR Spectroscopy: A complete assignment using 1D (¹H, ¹³C, ¹⁹F) and 2D NMR (COSY, HSQC, HMBC) spectroscopy is required. Variable temperature NMR studies could be employed to probe the dynamics of the keto-enol tautomerism and potentially quantify the equilibrium constant in different solvents. organicchemistrydata.org

Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools that remain to be applied to this molecule. chemcomp.combohrium.com Such studies could:

Predict the relative thermodynamic stabilities of the isoquinolin-1-ol and isoquinolin-1(2H)-one tautomers.

Calculate theoretical NMR and IR spectra to aid in the interpretation of experimental data. oatext.com

Map the electrostatic potential surface to predict sites of reactivity and intermolecular interactions.

Model the transition states of proposed reactions to understand mechanisms and guide synthetic efforts.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive proof of the solid-state structure, confirming which tautomer is preferred and revealing precise bond lengths and angles. This is crucial for understanding its packing and intermolecular interactions.

Future Directions in the Design and Application of Trifluoromethylated Isoquinoline Systems

The unique structural and electronic features of this compound make it an attractive scaffold for the design of novel functional molecules.

Medicinal Chemistry: The isoquinoline core is a well-established pharmacophore, and the CF3 group is a prized addition in drug design. acs.org Future work should focus on using this compound as a building block for libraries of new compounds. Given the activities of related quinolines and isoquinolines, potential therapeutic areas include oncology, infectious diseases (antibacterial, antiviral), and neurology. rsc.orgmdpi.comresearchgate.netnih.gov The synthesis of derivatives via functionalization at the N/O-positions and other sites on the ring system will be key to developing structure-activity relationships.

Materials Science: The electronic properties conferred by the trifluoromethyl group, combined with the planar, conjugated isoquinoline system, suggest potential applications in materials science. Derivatives could be investigated as components of organic light-emitting diodes (OLEDs), sensors, or as photoactive agents in radical polymerization. d-nb.info

Agrochemicals: The trifluoromethyl group is prevalent in modern agrochemicals. rsc.org Derivatives of this compound could be synthesized and screened for potential herbicidal, fungicidal, or insecticidal activity.

By systematically addressing these unexplored synthetic, reactive, and characterization challenges, the full potential of this compound as a versatile building block can be realized, paving the way for new discoveries in medicine, materials, and beyond.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 8-(Trifluoromethyl)isoquinolin-1-OL, and how can reaction conditions be optimized for purity?

Answer:
The synthesis of this compound typically involves modifying pre-functionalized isoquinoline scaffolds. A key approach includes nucleophilic substitution or transition-metal-catalyzed trifluoromethylation. For example, reacting isoquinoline derivatives with trifluoromethylating agents like (trifluoromethyl)trimethylsilane under anhydrous conditions (e.g., tetrahydrofuran, 0°C to room temperature) can introduce the -CF₃ group . Monitoring reaction progress via thin-layer chromatography (TLC) and confirming product purity with ¹H/¹³C NMR spectroscopy is critical. Adjusting reaction time, temperature, and stoichiometry of reagents (e.g., tetrabutylammonium fluoride as a catalyst) can minimize side products like unreacted intermediates or over-fluorinated byproducts .

Basic: What spectroscopic and crystallographic techniques are recommended for structural elucidation of this compound?

Answer:

  • NMR Spectroscopy: ¹⁹F NMR is essential for confirming the presence and position of the trifluoromethyl group, while ¹H NMR identifies hydroxyl and aromatic proton environments .
  • X-ray Crystallography: Resolves stereochemical ambiguities and confirms substituent positioning, as demonstrated in structurally analogous compounds like 2,2,2-trifluoro-1-(isoquinolin-1-yl)ethane-1,1-diol .
  • HPLC-MS: Validates purity and molecular weight, with retention time comparisons (e.g., 1.48–1.70 minutes under QC-SMD-TFA05 conditions) aiding in batch consistency .

Advanced: How does the trifluoromethyl group at the 8-position influence electronic properties and reactivity in downstream derivatization?

Answer:
The -CF₃ group is strongly electron-withdrawing, polarizing the isoquinoline ring and directing electrophilic substitution to meta/para positions relative to itself. This enhances stability against oxidative degradation but may reduce nucleophilic attack efficiency at the 1-OH site. For example, in Suzuki-Miyaura couplings, the -CF₃ group can sterically hinder palladium coordination, necessitating bulky ligands or elevated temperatures . Computational studies (e.g., DFT calculations) are recommended to predict reactive sites and guide functionalization strategies.

Advanced: How should researchers address contradictions between computational predictions and experimental biological activity data?

Answer:
Discrepancies often arise from solvent effects, protonation states, or unaccounted intermolecular interactions. To resolve these:

Validate Computational Models: Use explicit solvent models (e.g., COSMO-RS) and check tautomeric equilibria at physiological pH .

Assay Optimization: Test biological activity under varied buffer conditions (e.g., ionic strength, co-solvents) to mimic computational environments .

Impurity Profiling: Trace impurities (e.g., residual solvents, regioisomers) can skew results; employ HPLC with UV/vis detection (λ = 254 nm) for quantification .

Basic: What biological targets or pathways have been associated with this compound derivatives?

Answer:
While direct data on this compound is limited, structurally related isoquinoline derivatives exhibit activity against kinases, GPCRs, and epigenetic regulators (e.g., histone deacetylases). The -CF₃ group enhances membrane permeability and metabolic stability, making the compound a candidate for CNS-targeted therapies. Standard assays include:

  • Enzyme Inhibition: IC₅₀ determination via fluorescence polarization.
  • Cellular Uptake: Radiolabeled tracking or LC-MS quantification in cell lysates .

Advanced: What analytical challenges arise in quantifying trace impurities, and how can they be mitigated?

Answer:
Key challenges include:

  • Co-elution in HPLC: Impurities with similar polarity (e.g., des-trifluoromethyl byproducts) may overlap with the target peak. Use orthogonal methods like HILIC or UPLC with tandem MS detection .
  • Fluorine-Related Artifacts: ¹⁹F NMR signals from trifluoroacetic acid (TFA) solvents can mask impurities. Employ deuterated solvents (e.g., D₂O/CD₃CN) for NMR .
  • Limit of Detection (LOD): For sub-0.1% impurities, high-sensitivity detectors (e.g., charged aerosol detection) are recommended .

Basic: What are the best practices for handling and storing this compound to ensure stability?

Answer:

  • Storage: Under inert atmosphere (argon) at -20°C in amber vials to prevent photodegradation.
  • Solubility: Dissolve in anhydrous DMSO or ethanol for long-term stock solutions; avoid aqueous buffers with high pH (>8) to prevent hydroxyl group deprotonation and instability .

Advanced: How can substituent effects at the 8-position be systematically studied to optimize pharmacological properties?

Answer:

  • SAR Studies: Synthesize analogs with -CF₃, -F, and -Cl substituents to compare steric/electronic effects on target binding (e.g., IC₅₀ shifts in enzyme assays) .
  • Molecular Dynamics (MD): Simulate ligand-receptor interactions to identify substituent-induced conformational changes in binding pockets.
  • Metabolic Stability: Use liver microsome assays to correlate -CF₃ substitution with CYP450-mediated degradation rates .

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